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molecular formula C21H25N3O2S B1663577 Quetiapine CAS No. 111974-69-7

Quetiapine

Cat. No. B1663577
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858777B2

Procedure details

Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester (1.5 g, 2.97 mmol), ethanol (10 ml) and 50% NaOH (1 ml) were charged into a reaction flask. Then the mixture was stirred at 80° C. for 2 h. The reaction mixture was evaporated in vacuo. Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue. The water phase was separated. To the organic phase was added 1 M HCl (10 ml). To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml). The alkaline water phase was extracted twice with ethyl acetate (10 ml). The combined organic phase was washed with saturated NaCl-water (10 ml), dried with Na2SO4 and evaporated. Yield of quetiapine 0.93 g.
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27]C(=O)C4C=CC=CC=4)[CH2:18][CH2:17]3)=[N:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[S:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[CH:2]1[CH:3]=[CH:4][C:5]2[S:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]=[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])[CH2:18][CH2:17]3)[C:6]=2[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C1=CC=CC2=C1C(=NC1=C(S2)C=CC=C1)N1CCN(CC1)CCOCCOC(C1=CC=CC=C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue
CUSTOM
Type
CUSTOM
Details
The water phase was separated
ADDITION
Type
ADDITION
Details
To the organic phase was added 1 M HCl (10 ml)
ADDITION
Type
ADDITION
Details
To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The alkaline water phase was extracted twice with ethyl acetate (10 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaCl-water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C=1C=CC2=C(C1)C(=NC=3C=CC=CC3S2)N4CCN(CC4)CCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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